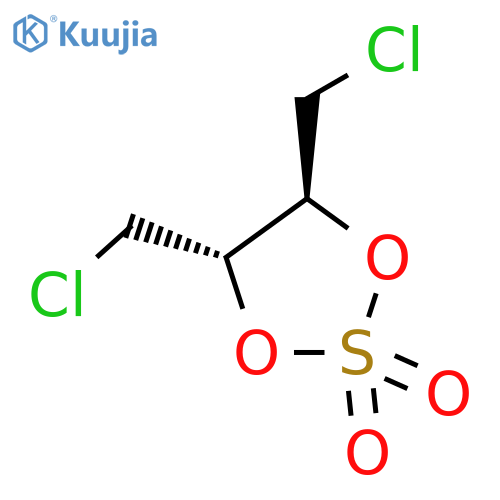Cas no 190850-76-1 ((2S,3S)-1,4-Dichlorobutane-diol Sulfate)

190850-76-1 structure
商品名:(2S,3S)-1,4-Dichlorobutane-diol Sulfate
(2S,3S)-1,4-Dichlorobutane-diol Sulfate 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxathiolane,4,5-bis(chloromethyl)-, 2,2-dioxide, (4S,5S)-
- (2S,3S)-1,4-Dichlorobutane-diol Sulfate
- 1,4-DICHLOROBUTANE-2S-3S-DIOL SULFATE
- (4S,5S)-4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide
- (4S-trans)-4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide
- AKOS030241180
- 1,3,2-Dioxathiolane, 4,5-bis(chloromethyl)-, 2,2-dioxide, (4S,5S)-
- J-012330
- DTXSID70456217
- 190850-76-1
- (4S,5S)-4,5-bis(chloromethyl)-1,3,2
- E?-dioxathiolane-2,2-dione
-
- インチ: InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1
- InChIKey: RIWLWZZVVQCXJG-QWWZWVQMSA-N
- ほほえんだ: ClC[C@H]1OS(=O)(=O)O[C@@H]1CCl
計算された属性
- せいみつぶんしりょう: 219.93600
- どういたいしつりょう: 219.9363852g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 61Ų
じっけんとくせい
- 密度みつど: 1.554
- ふってん: 356.603°C at 760 mmHg
- フラッシュポイント: 169.468°C
- 屈折率: 1.48
- PSA: 60.98000
- LogP: 1.57360
(2S,3S)-1,4-Dichlorobutane-diol Sulfate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D433940-1g |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 1g |
$ 1100.00 | 2022-06-05 | ||
| TRC | D433940-250mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 250mg |
$ 374.00 | 2023-09-07 | ||
| TRC | D433940-100mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 100mg |
$ 173.00 | 2023-09-07 | ||
| TRC | D433940-50mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 50mg |
$ 110.00 | 2023-09-07 | ||
| TRC | D433940-1000mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 1g |
$1344.00 | 2023-05-18 | ||
| TRC | D433940-500mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 500mg |
$707.00 | 2023-05-18 |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
190850-76-1 ((2S,3S)-1,4-Dichlorobutane-diol Sulfate) 関連製品
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
